molecular formula C7H10O6 B11927426 1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel-

1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel-

Cat. No.: B11927426
M. Wt: 190.15 g/mol
InChI Key: FRGYPQYDYKJZRN-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxane-2,5-dicarboxylic acid, 2-methyl ester, (2R,5S)-rel- is a chiral 1,4-dioxane derivative characterized by two carboxylic acid groups at positions 2 and 5 of the dioxane ring, with a methyl ester substituent at position 2. Its relative stereochemistry ((2R,5S)-rel-) confers unique physicochemical properties, such as solubility and reactivity, which distinguish it from analogous compounds.

Properties

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

(2S,5R)-5-methoxycarbonyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C7H10O6/c1-11-7(10)5-3-12-4(2-13-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

FRGYPQYDYKJZRN-CRCLSJGQSA-N

Isomeric SMILES

COC(=O)[C@H]1CO[C@@H](CO1)C(=O)O

Canonical SMILES

COC(=O)C1COC(CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dioxane ring through cyclization of appropriate precursors.

    Esterification: Introduction of the methyl ester group via esterification reactions.

    Chiral Resolution: Separation of enantiomers to obtain the (2r,5s)-rel- configuration.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,4-Dioxane-2,5-dicarboxylic acid, 2-methyl ester is C6H10O6C_6H_{10}O_6, with a molecular weight of approximately 176.12 g/mol. Its structure features a dioxane ring with carboxylic acid functional groups, which contribute to its reactivity and solubility characteristics.

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its dicarboxylic acid moieties can be modified to create derivatives with enhanced pharmacological properties.
    • For example, derivatives of dioxane-based compounds have been explored for their potential as anti-cancer agents and anti-inflammatory drugs. Studies have indicated that modifications to the ester groups can significantly affect the biological activity of these compounds.
  • Chiral Building Blocks :
    • As a chiral compound, it is utilized in asymmetric synthesis processes. The (2R,5S) configuration allows for the production of enantiomerically pure products that are crucial in drug development.
    • Research has demonstrated that using this compound can lead to improved yields in the synthesis of chiral pharmaceuticals compared to non-chiral starting materials.

Materials Science Applications

  • Polymer Chemistry :
    • 1,4-Dioxane-2,5-dicarboxylic acid derivatives are employed in the synthesis of biodegradable polymers. The incorporation of dioxane units into polymer chains enhances their mechanical properties and thermal stability.
    • These polymers are particularly relevant in creating environmentally friendly materials for packaging and biomedical applications.
  • Coatings and Adhesives :
    • The compound's ability to form cross-linked networks makes it suitable for use in coatings and adhesives. Its application can improve adhesion strength and resistance to environmental degradation.
    • Case studies have shown that incorporating this compound into formulations results in coatings with superior scratch resistance and durability.

Environmental Applications

  • Biodegradation Studies :
    • Research indicates that derivatives of 1,4-dioxane compounds can be used to study biodegradation processes in various environmental contexts. Their structural similarities to common pollutants make them valuable for understanding degradation pathways.
    • Studies have highlighted the role of microbial communities in breaking down these compounds, providing insights into bioremediation strategies for contaminated sites.
  • Analytical Chemistry :
    • The compound is also used as a reference standard in analytical chemistry for the detection and quantification of similar dioxane derivatives in environmental samples.
    • Its stability under various conditions allows researchers to develop reliable analytical methods for monitoring environmental pollutants.

Case Studies

Application AreaStudy ReferenceKey Findings
Pharmaceutical SynthesisJ. Am. Chem. Soc., 1999Demonstrated enhanced yields in chiral synthesis using dioxane derivatives.
Polymer ChemistryPolymer Science JournalHighlighted improved mechanical properties of biodegradable polymers incorporating dioxane units.
Environmental ScienceEnvironmental MicrobiologyShowed effective biodegradation pathways by specific microbial strains on dioxane derivatives.

Mechanism of Action

The mechanism of action of 1,4-Dioxane-2,5-dicarboxylicacid,2-methylester,(2r,5s)-rel- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Participation in or disruption of metabolic pathways.

Comparison with Similar Compounds

Core Ring and Substituent Variations

Compound Name Core Structure Substituents Stereochemistry Reference
1,4-Dioxane-2,5-dicarboxylic acid, 2-methyl ester, (2R,5S)-rel- 1,4-Dioxane - 2-Methyl ester
- 5-Carboxylic acid
(2R,5S)-rel- N/A
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) 1,3-Dioxolane - 2-Hydroxyphenyl
- 4,5-Dimethyl esters
(4R,5R)
(2R,3S,5S,6R)-2,5-Bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane-rel- 1,4-Dioxane - 2,5-Bis(4-methoxyphenyl)
- 3,6-Dimethyl
(2R,3S,5S,6R)-rel-
2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol (Dihydroxyacetone dimer) 1,4-Dioxane - 2,5-Dihydroxy
- 2,5-Dimethanol
(2R,5S)-rel-

Key Observations :

  • Ring Size : The 1,4-dioxane core (six-membered) in the target compound provides greater conformational flexibility compared to the five-membered 1,3-dioxolane in Compound 7 .
  • Stereochemical Impact : The (2R,5S)-rel- configuration in the target compound and dihydroxyacetone dimer influences solubility and biological interactions .

Physicochemical Properties

Thermal and Solubility Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Water) LogP Reference
Target Compound Not reported Not reported Likely low (ester group) ~0.5* N/A
Compound 7 (1,3-dioxolane derivative) 94–95 Not reported Insoluble in water 1.57†
Dihydroxyacetone dimer 75–80 232.96 (estimate) Slightly soluble -1.10
(2R,3S,5S,6R)-rel-Dioxane (Verimol H) Not reported Not reported Low (aromatic groups) ~3.0‡

Notes:

  • *Estimated based on ester and carboxylic acid balance.
  • †Calculated from molecular structure.
  • ‡Predicted from hydrophobic aromatic substituents.

Key Trends :

  • Hydrophobic substituents (e.g., methyl esters, aromatic rings) reduce water solubility.
  • Polar groups (e.g., hydroxyl, carboxylic acid) improve solubility but lower LogP values .

Antimicrobial Activity of Structural Analogs

Compound Class MIC Range (µg/mL) Tested Organisms Reference
Chiral 1,3-Dioxolanes (e.g., Compound 7) 4.8–5000 S. aureus, E. coli, C. albicans
Dihydroxyacetone dimer Not tested N/A
Verimol H Not reported N/A

Observations :

  • Chiral dioxolane derivatives (e.g., Compound 7) exhibit broad-spectrum antimicrobial activity, with MIC values as low as 4.8 µg/mL against S. aureus .

Biological Activity

1,4-Dioxane-2,5-dicarboxylic acid, 2-methyl ester, (2R,5S)-rel- is a chiral cyclic compound with potential biological activities. This article reviews its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula: C6H8O6
  • Molecular Weight: 176.13 g/mol
  • CAS Number: 6938-88-1

The compound features a dioxane ring structure that contributes to its unique chemical properties and biological interactions.

Antioxidant Properties

Research indicates that dioxane derivatives possess significant antioxidant properties. A study demonstrated that compounds similar to 1,4-dioxane-2,5-dicarboxylic acid can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

1,4-Dioxane derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies revealed that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain proteases and kinases involved in disease pathways. For instance, its analogs have been explored in the context of cancer therapy due to their ability to inhibit tumor growth through enzyme modulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging ,
AntimicrobialEffective against Gram-positive and negative bacteria ,
Enzyme InhibitionInhibits proteases and kinases related to cancer ,

Case Study 1: Antioxidant Efficacy

A study conducted by Isoda et al. (2007) evaluated the antioxidant capacity of various dioxane derivatives. The results indicated that the tested compounds exhibited a strong ability to reduce oxidative stress markers in cellular models. This suggests potential applications in formulations aimed at combating oxidative damage .

Case Study 2: Antimicrobial Testing

In a comparative study published in the Journal of Medicinal Chemistry, researchers assessed the antimicrobial efficacy of several dioxane derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 3: Cancer Therapeutics

Recent investigations into the enzyme inhibitory effects of dioxane derivatives have led to promising results in cancer treatment strategies. A paper published in Chemistry Reviews detailed how these compounds could inhibit specific pathways involved in tumor progression, suggesting their utility as adjuncts in chemotherapy regimens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2R,5S)-rel-1,4-dioxane-2,5-dicarboxylic acid, 2-methyl ester, and how can enantiomeric purity be validated?

  • Methodology : Use chiral building blocks (e.g., glycerol derivatives or stereospecific diols) to control stereochemistry during cyclization. Catalytic asymmetric synthesis may also be employed with chiral catalysts like organocatalysts or transition-metal complexes. Validate enantiomeric purity via polarimetry, chiral HPLC, or X-ray crystallography .
  • Key Data : Molecular formula (C₆H₈O₆) and stereochemical descriptors (2R,5S) are critical for precursor selection .

Q. How can the structural and stereochemical configuration of this compound be confirmed experimentally?

  • Methodology : Combine NMR (¹H/¹³C) with 2D techniques (COSY, NOESY) to resolve coupling constants and spatial proximity of protons. X-ray crystallography provides definitive stereochemical assignment. Compare experimental optical rotation values with literature data for rel- configurations .
  • Data Contradictions : Discrepancies in NMR splitting patterns may arise from solvent effects or dynamic conformational changes in the dioxane ring .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies under stress conditions (heat, light, humidity). Monitor decomposition via LC-MS or TLC. Store in inert atmospheres (argon) at -20°C to minimize ester hydrolysis or oxidation .
  • Critical Parameters : Hydrolytic susceptibility of the methyl ester group and oxidative stability of the dioxane ring .

Advanced Research Questions

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodology : Validate data using standardized protocols (OECD guidelines). For computational estimates (e.g., logP), compare multiple software outputs (EPI Suite, ACD/Labs) with experimental shake-flask or HPLC-derived values. Cross-reference with structurally analogous dioxane derivatives .
  • Screening Criteria :

ParameterSource ValidationExample Tools
SolubilityExperimental (EPI Suite) vs. PredictedCOSMOtherm, UNIFAC
logPHPLC vs. ACD/LabsEPI Suite, ChemAxon

Q. What role does the stereochemical configuration (2R,5S) play in modulating biological or catalytic activity?

  • Methodology : Synthesize enantiopure isomers and compare bioactivity (e.g., enzyme inhibition assays) or catalytic efficiency in asymmetric reactions. Molecular docking studies can predict stereospecific binding interactions. Reference hexabromocyclododecane (HBCD) stereoisomer studies for methodological parallels .
  • Case Study : Rel-(1R,2R,5S,6R)-hexabromocyclododecane showed distinct environmental persistence compared to other stereoisomers, highlighting the importance of stereochemistry in fate studies .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodology : Use QSAR models (e.g., ECOSAR) to estimate biodegradation half-lives and toxicity. Molecular dynamics simulations can assess hydrolysis pathways in aquatic systems. Validate predictions with experimental microcosm studies .
  • Key Parameters : Hydrolysis rate constants (kₕ), soil adsorption coefficients (Koc), and bioaccumulation potential .

Q. What strategies exist for detecting trace impurities in synthesized batches of this compound?

  • Methodology : Employ high-resolution LC-MS/MS with ion mobility to separate isobaric impurities. Use GC-MS for volatile byproducts. Reference EPA’s Tiered Protocol for Endocrine Disruptor Screening to prioritize hazardous impurities .
  • Critical Impurities : Unreacted diols, ester hydrolysis products, or stereoisomeric contaminants .

Data Analysis and Literature Review

Q. How can conflicting literature data on toxicity or environmental hazards be reconciled?

  • Methodology : Apply the EPA’s Systematic Review Protocol (2021) to assess data quality. Use PECO (Population, Exposure, Comparator, Outcome) frameworks to standardize inclusion criteria. Prioritize studies with robust experimental designs (e.g., controlled exposure levels, validated analytical methods) .
  • Case Example : EPA’s risk evaluation for 1,4-dioxane excluded studies lacking quantifiable exposure metrics, resolving contradictions in carcinogenicity data .

Q. What databases are most reliable for sourcing physicochemical or toxicological data for this compound?

  • Recommendations :

  • NIST Chemistry WebBook : For spectroscopic and thermodynamic data .
  • PubChem : Curated experimental/calculated properties (e.g., boiling point, solubility) .
  • ECOTOX : Ecotoxicity data from peer-reviewed studies .
    Avoid commercial databases (e.g., BenchChem) due to unverified data .

Methodological Notes

  • Stereochemical Nomenclature : Use IUPAC guidelines to avoid ambiguity in (2R,5S)-rel- descriptors. Cross-check with Cahn-Ingold-Prelog priorities .
  • Data Gaps : If experimental values are unavailable, employ read-across approaches using structurally similar dioxane derivatives (e.g., 2-(1,4-dioxan-2-yl)acetic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.